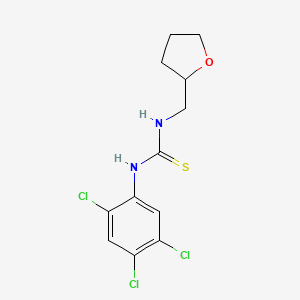![molecular formula C22H25N3O3 B4129876 Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide](/img/structure/B4129876.png)
Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide
Overview
Description
Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide is a synthetic compound that combines the structural features of tryptophan and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide typically involves the following steps:
Acetylation of Tryptophan: Tryptophan is first acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Methoxyphenyl Ethyl Intermediate: The methoxyphenyl ethyl group is prepared by reacting 4-methoxyphenyl ethyl bromide with a suitable nucleophile.
Coupling Reaction: The acetylated tryptophan is then coupled with the methoxyphenyl ethyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-acetyl-N-[2-(4-hydroxyphenyl)ethyl]tryptophanamide.
Reduction: Formation of N-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide involves its interaction with specific molecular targets and pathways. It may act by modulating neurotransmitter systems or interacting with specific receptors in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-tryptophanamide: A similar compound with a simpler structure, lacking the methoxyphenyl group.
4-methoxyphenylacetic acid: Shares the methoxyphenyl moiety but lacks the tryptophan structure.
Uniqueness
Nalpha-acetyl-N-[2-(4-methoxyphenyl)ethyl]tryptophanamide is unique due to its combination of tryptophan and methoxyphenyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15(26)25-21(13-17-14-24-20-6-4-3-5-19(17)20)22(27)23-12-11-16-7-9-18(28-2)10-8-16/h3-10,14,21,24H,11-13H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSYPGFJHJQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide](/img/structure/B4129800.png)
![(3S)-1-{[1-({1-[(1-methylcyclohexyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinol trifluoroacetate (salt)](/img/structure/B4129806.png)
![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4129816.png)
![1-(3-fluorophenyl)-3-[4-(methylsulfamoyl)phenyl]urea](/img/structure/B4129822.png)
![Ethyl 2-[[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B4129832.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(4-nitrophenyl)urea](/img/structure/B4129849.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4129857.png)

![Methyl 2-({[1-(1,3-benzodioxol-5-yl)ethyl]carbamothioyl}amino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B4129860.png)
![4-PENTANAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B4129865.png)
![7-fluoro-N-methyl-N-[(6-methylpyridin-2-yl)methyl]-2-(2-methylpyrimidin-5-yl)quinoline-4-carboxamide](/img/structure/B4129873.png)
![methyl 2-({[(5-tert-butyl-2-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4129874.png)

